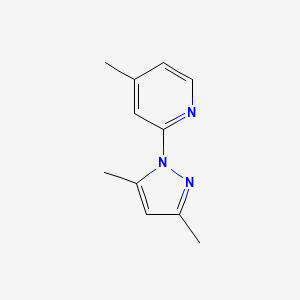
(4-Iodobutyl)cyclohexane
Übersicht
Beschreibung
(4-Iodobutyl)cyclohexane is a halogenated hydrocarbon that belongs to the class of organic compounds known as alkyl iodides. It is characterized by the presence of an iodine atom attached to a butyl group, which is further connected to a cyclohexane ring. This compound is a colorless liquid and is used in various fields such as organic synthesis, pharmaceutical development, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodobutyl)cyclohexane typically involves the iodination of butylcyclohexane. One common method is the reaction of butylcyclohexane with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The reaction can be represented as follows:
C4H9C6H11+I2+H2O2→C4H9C6H10I+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. The process may also include purification steps like distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodobutyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substitution: Formation of butylcyclohexanol, butylcyclohexanone, or butylcyclohexylamine.
Elimination: Formation of butylcyclohexene.
Oxidation: Formation of butylcyclohexanol or butylcyclohexanone.
Wissenschaftliche Forschungsanwendungen
(4-Iodobutyl)cyclohexane has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industrial Research: Employed in the production of specialty chemicals and materials.
Environmental Research: Studied for its impact on the environment and potential use in environmental remediation.
Wirkmechanismus
The mechanism of action of (4-Iodobutyl)cyclohexane involves its reactivity as an alkyl iodide. The iodine atom, being a good leaving group, facilitates various nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with cellular components, leading to modifications in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl iodide: Similar structure but lacks the butyl group.
Butylcyclohexane: Similar structure but lacks the iodine atom.
(4-Bromobutyl)cyclohexane: Similar structure with bromine instead of iodine.
Uniqueness
(4-Iodobutyl)cyclohexane is unique due to the presence of both the butyl group and the iodine atom, which confer distinct reactivity and properties. The iodine atom makes it more reactive in substitution and elimination reactions compared to its bromine or chlorine analogs. This reactivity is advantageous in synthetic applications where specific transformations are required .
Eigenschaften
IUPAC Name |
4-iodobutylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















